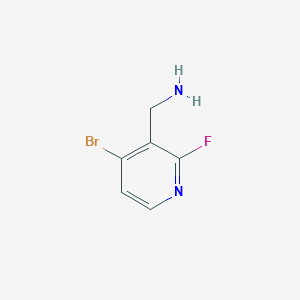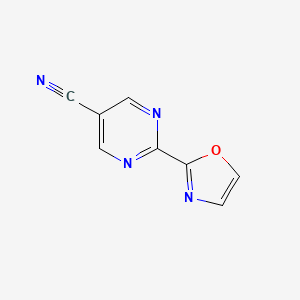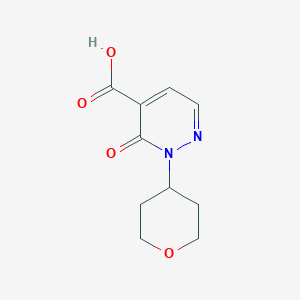![molecular formula C12H9BrN4O B11786276 6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786276.png)
6-Bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-8-metoxi-3-fenil-[1,2,4]triazolo[4,3-a]pirazina es un compuesto heterocíclico que pertenece a la clase de las triazolopirazinas. Este compuesto se caracteriza por la presencia de un átomo de bromo en la posición 6, un grupo metoxi en la posición 8 y un grupo fenilo en la posición 3 del anillo de triazolopirazina. Ha ganado una atención significativa en el campo de la química medicinal debido a sus posibles actividades biológicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 6-Bromo-8-metoxi-3-fenil-[1,2,4]triazolo[4,3-a]pirazina típicamente implica la ciclización de precursores apropiados en condiciones específicas. Un método común involucra la reacción de 6-bromo-1H-[1,2,3]triazolo[4,5-b]pirazina con sustituyentes metoxi y fenilo. La reacción generalmente se lleva a cabo en presencia de una base como el hidróxido de sodio y un solvente como el tetrahidrofurano .
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto final. El proceso también puede incluir pasos para la purificación y aislamiento del compuesto para cumplir con los estándares industriales.
Análisis De Reacciones Químicas
Tipos de reacciones
6-Bromo-8-metoxi-3-fenil-[1,2,4]triazolo[4,3-a]pirazina puede sufrir diversas reacciones químicas, que incluyen:
Reacciones de sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Oxidación y reducción: El compuesto puede ser oxidado o reducido para formar diferentes derivados.
Ciclización: Puede participar en reacciones de ciclización para formar estructuras heterocíclicas más complejas.
Reactivos y condiciones comunes
Sustitución: Reactivos como el metóxido de sodio o el terc-butóxido de potasio se pueden utilizar para reacciones de sustitución.
Oxidación: Se pueden emplear agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio se utilizan comúnmente.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir derivados con diferentes grupos funcionales que reemplazan el átomo de bromo .
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de moléculas más complejas.
Biología: El compuesto ha mostrado una actividad prometedora contra ciertos objetivos biológicos, lo que lo convierte en un candidato para el desarrollo de fármacos.
Industria: La estructura única del compuesto lo hace útil en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 6-Bromo-8-metoxi-3-fenil-[1,2,4]triazolo[4,3-a]pirazina involucra su interacción con objetivos moleculares específicos. Se ha demostrado que inhibe quinasas como c-Met y VEGFR-2, que están involucradas en la proliferación celular y la angiogénesis. El compuesto se une a los sitios activos de estas quinasas, impidiendo su actividad y, por lo tanto, inhibiendo el crecimiento de las células cancerosas .
Comparación Con Compuestos Similares
Compuestos similares
- 8-Bromo-1-metil-6-fenil-[1,2,4]triazolo[4,3-a]pirazina
- 6-Bromo-8-metoxi-[1,2,4]triazolo[4,3-a]pirazina
Unicidad
6-Bromo-8-metoxi-3-fenil-[1,2,4]triazolo[4,3-a]pirazina es única debido a su patrón de sustitución específico, que imparte actividades biológicas distintas. La presencia de los grupos metoxi y fenilo aumenta su capacidad para interactuar con objetivos biológicos, lo que lo convierte en un compuesto valioso para el desarrollo de fármacos .
Propiedades
Fórmula molecular |
C12H9BrN4O |
|---|---|
Peso molecular |
305.13 g/mol |
Nombre IUPAC |
6-bromo-8-methoxy-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine |
InChI |
InChI=1S/C12H9BrN4O/c1-18-12-11-16-15-10(8-5-3-2-4-6-8)17(11)7-9(13)14-12/h2-7H,1H3 |
Clave InChI |
YKWCYKJEOJCCDM-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC(=CN2C1=NN=C2C3=CC=CC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl 3-[[4-[2-[(Z)-(hydroxyhydrazinylidene)methyl]phenyl]phenyl]methyl]-2-oxo-1H-benzimidazole-4-carboxylate](/img/structure/B11786195.png)

![4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11786217.png)




![6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786248.png)
![Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B11786253.png)


![3-(Chloromethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine](/img/structure/B11786270.png)


